
(R)-(+)-propylene oxide
Overview
Description
(R)-(+)-Propylene oxide ((R)-(+)-1,2-epoxypropane, CAS 15448-47-2) is a chiral epoxide with the molecular formula C₃H₆O and a molecular weight of 58.08 g/mol. It is a colorless, volatile liquid with a boiling point of 33–34°C, a density of 0.829 g/mL, and high water solubility (405 g/L). Its key distinguishing feature is its optical activity, with a specific rotation of +14° (neat) . The compound is highly flammable (flash point: -31°F) and toxic, requiring stringent storage and handling protocols, including nitrogen purging and pressure monitoring during transport .
This compound is critical in asymmetric synthesis, serving as a precursor for chiral intermediates such as (R)-1-chloro-2-propanol and (S)-(-)-propylene carbonate . Industrially, it is synthesized via catalytic epoxidation, with recent advances in green chemistry emphasizing high-selectivity methods using O₂ as the sole oxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(+)-Propylene oxide can be synthesized through several methods. One common approach involves the hydrolytic kinetic resolution of racemic propylene oxide using a cobalt(III)-salen catalyst. This method selectively hydrolyzes one enantiomer, leaving the desired ®-(+)-enantiomer .
Industrial Production Methods: Industrial production of propylene oxide typically starts from propylene. Two main approaches are employed:
Chlorohydrin Process: Propylene is converted to propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.
Oxidation Process: Propylene is oxidized using organic hydroperoxides or peroxides, such as tert-butyl hydroperoxide, to yield propylene oxide.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Propylene oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: Propylene oxide can be oxidized to form propylene glycol or other oxidation products.
Reduction: Reduction of propylene oxide can yield propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Acidic or basic conditions are often used to catalyze the ring-opening reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Diols: Formed from the reaction with water.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
Scientific Research Applications
Industrial Applications
Polyether Polyols Production
Approximately 60-70% of propylene oxide is converted into polyether polyols through alkoxylation. These polyols are crucial for manufacturing polyurethane plastics, which are widely used in:
- Flexible foams : Used in furniture, automotive seating, and mattresses.
- Rigid foams : Employed in thermal insulation applications.
Table 1: Applications of Polyether Polyols Derived from (R)-(+)-Propylene Oxide
Application Type | Description |
---|---|
Flexible Foams | Furniture cushioning, automotive seats |
Rigid Foams | Insulation for buildings and appliances |
Coatings | Paints, inks, and adhesives |
Elastomers | Rubber-like materials for various uses |
Chemical Synthesis
This compound serves as a chiral building block in synthesizing various chemicals:
- Propylene Glycol : Produced by hydrolyzing propylene oxide; used as a solvent and humectant in food, pharmaceuticals, and cosmetics.
- Glycol Ethers : Formed by reacting propylene oxide with alcohols; utilized as solvents in coatings and cleaners.
Table 2: Key Chemical Products from this compound
Product | Use |
---|---|
Propylene Glycol | Food additives, pharmaceuticals |
Glycol Ethers | Solvents in coatings and cleaning products |
Hydroxypropyl Starch Ethers | Food thickening agents |
Niche Applications
Fumigation and Pest Control
The FDA has approved this compound for pasteurizing raw almonds and pistachios to control Salmonella contamination. This application highlights its role in food safety.
Microscopy
In biological sample preparation for electron microscopy, propylene oxide is used to replace residual ethanol during dehydration processes.
Environmental Considerations
The development of more sustainable production methods for propylene oxide has gained attention. For instance, the cumene hydroperoxide process offers a greener alternative by minimizing waste and energy consumption compared to traditional methods.
Case Study 1: Polyurethane Foam Production
A leading manufacturer adopted this compound in their production of flexible polyurethane foams. The use of this chiral compound allowed them to enhance foam properties while reducing environmental impact through improved process efficiencies.
Case Study 2: Food Safety Applications
A food processing company implemented the use of this compound for pasteurizing nuts. This not only improved product safety but also extended shelf life, demonstrating the compound's effectiveness in food preservation.
Mechanism of Action
The mechanism of action of ®-(+)-propylene oxide involves the nucleophilic attack on the electrophilic carbon of the epoxide ring. This reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nucleophile involved. The epoxide ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions .
Comparison with Similar Compounds
Stereoisomer: (S)-(-)-Propylene Oxide
(S)-(-)-Propylene oxide (CAS 16088-62-3) is the enantiomer of (R)-(+)-propylene oxide. Both share identical physical properties (e.g., boiling point, density, solubility) but exhibit opposite optical rotations (-14° for the S-enantiomer). This enantiomeric pair is pivotal in chiral resolution and pharmaceutical synthesis, where stereoselectivity dictates biological activity. For example, (S)-(-)-propylene oxide is used to produce (S)-1-methoxy-2-propanol, a solvent in specialty chemicals .
Table 1: Physical Properties of (R)-(+)- and (S)-(-)-Propylene Oxide
Property | This compound | (S)-(-)-Propylene Oxide |
---|---|---|
Molecular Formula | C₃H₆O | C₃H₆O |
Boiling Point (°C) | 33–34 | 33–34 |
Density (g/mL) | 0.829 | 0.829 |
Specific Rotation (°) | +14 | -14 |
Solubility in Water | 405 g/L | 405 g/L |
CAS Number | 15448-47-2 | 16088-62-3 |
Structural Analogs: Ethylene Oxide
Ethylene oxide (C₂H₄O) is a smaller, achiral epoxide with a boiling point of 10.7°C and higher ring strain due to its three-membered ring. This increased strain enhances its reactivity in ring-opening polymerizations, making it ideal for producing polyethylene glycols and sterilizing medical equipment. In contrast, propylene oxide’s methyl group reduces ring strain, slowing polymerization kinetics but improving selectivity in copolymer systems (e.g., polyurethanes) .
Bulkier Epoxides: 1-Tetradecene Oxide
1-Tetradecene oxide, a long-chain epoxide, shares steric similarity with propylene oxide but exhibits distinct kinetic behavior. Computational studies reveal that its bulky alkyl chain reduces conformational flexibility, enabling precise analysis of Markovnikov vs. anti-Markovnikov selectivity in hydrogenolysis reactions. This makes it a valuable model for studying steric effects in catalysis .
Biological Activity
(R)-(+)-propylene oxide, an epoxide compound, is widely utilized in various industrial applications, including the production of antifreeze and as a precursor in the synthesis of polyether polyols. Despite its utility, the biological activity of propylene oxide, particularly its potential health effects, has drawn significant attention due to its classification as a hazardous substance. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenicity, and metabolic pathways, supported by data tables and case studies.
This compound is a colorless liquid with a sweet odor. It is classified as an epoxide due to the presence of a three-membered cyclic ether in its structure. Its molecular formula is C₃H₆O, with a molecular weight of 58.08 g/mol.
Acute Toxicity
Acute exposure to this compound can lead to respiratory irritation and central nervous system effects. Symptoms include:
- Salivation
- Lacrimation
- Nasal discharge
- Gasping and lethargy
Inhalation studies have shown that exposure to high concentrations can be fatal. For instance, a study indicated that exposure to 400 ppm resulted in significant morbidity in laboratory animals .
Carcinogenicity
This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies . Key findings include:
- Tumor Formation : Inhalation studies in F344/N rats and B6C3F1 mice revealed the development of nasal tumors, including hemangiomas and adenomas .
- DNA Damage : Propylene oxide is known to alkylate DNA, leading to mutations and chromosomal aberrations in various organisms, including human lymphocytes .
Metabolic Pathways
The metabolism of this compound primarily occurs through conjugation with glutathione or hydrolysis by epoxide hydrolase. The metabolic products include 1,2-propanediol and other metabolites that may also possess biological activity.
Case Study: Exposure Assessment
A study conducted on workers exposed to propylene oxide revealed that hemoglobin adduct levels correlated with exposure duration and concentration. Workers exposed to approximately 10 ppm exhibited adduct levels ranging from 4.5 to 13 nmol/g hemoglobin . This study highlights the importance of monitoring biological markers for assessing exposure risks.
Biological Activity Overview
Health Risks and Exposure Guidelines
The National Institute for Occupational Safety and Health (NIOSH) recommends exposure limits for propylene oxide due to its hazardous nature. The current recommended exposure limit (REL) is set at 0.1 ppm over an 8-hour work shift . Furthermore, acute exposure guidelines indicate that concentrations above 10 ppm can significantly increase health risks.
Q & A
Basic Research Questions
Q. What catalytic systems are commonly used for enantioselective synthesis of (R)-(+)-propylene oxide, and how do their mechanisms differ?
- Answer : Three primary systems are studied:
Co(III)/K(I) heterodinuclear catalysts : The Co center activates propylene oxide, while K stabilizes intermediates via transient carbonate nucleophiles. DFT calculations confirm the rate-determining step is epoxide ring-opening (ΔG<sup>†</sup> = +22.2 kcal/mol) .
Silver-based catalysts : Subnanometer Ag3 clusters on alumina exhibit high selectivity for direct epoxidation with minimal CO2 byproducts. Open-shell electronic structures enhance reactivity .
TS-1 titanium silicalite catalysts : Operate via Eley-Rideal mechanisms, where H2O2 adsorption precedes reaction with propylene. In situ removal of propylene oxide prevents side reactions .
- Methodological Insight : Compare energy barriers (DFT), selectivity metrics, and in situ spectroscopic validation.
Q. What experimental and computational methods are used to study reaction kinetics in propylene oxide synthesis?
- Answer :
- Density Functional Theory (DFT) : Models catalytic cycles and identifies transition states (e.g., Co/K system’s ΔG<sup>†</sup> calculations ).
- Kinetic Monte Carlo simulations : Used in TS-1 systems to validate rate-controlling steps (e.g., surface reaction dominance) .
- Aspen Plus simulations : Optimize industrial-scale processes, including heat/mass balance for H2O2-based routes .
- Data Table :
Catalyst System | Rate-Determining Step | ΔG<sup>†</sup> (kcal/mol) |
---|---|---|
Co(III)/K(I) | Epoxide ring-opening | 22.2 (calc), 22.1 (exp) |
Ag3 clusters | O2 dissociation | N/A (high selectivity) |
Q. How can researchers minimize byproduct formation during propylene oxide synthesis?
- Answer :
- Pressure/Temperature modulation : Higher CO2 pressure shifts equilibrium toward polycarbonates over cyclic carbonates in Co/K systems .
- Catalyst design : Silver clusters reduce CO2 formation by 99% compared to bulk Ag .
- In situ product removal : TS-1 processes remove propylene oxide to prevent solvent side reactions .
Advanced Research Questions
Q. What challenges exist in designing heterodinuclear catalysts for CO2/propylene oxide copolymerization?
- Answer : Key challenges include:
- Metal synergy : Co must activate epoxides while K stabilizes intermediates. Reverse roles (K activating epoxide) are energetically prohibitive (ΔG<sup>†</sup> >30 kcal/mol) .
- Selectivity control : Competing backbiting (ΔG<sup>†</sup> = +21.4 kcal/mol) requires precise CO2 pressure tuning .
- Methodological Insight : Use XAS/XPS to monitor metal oxidation states during catalysis.
Q. How does chirality influence this compound’s reactivity in polymerization?
- Answer : The (R)-enantiomer’s configuration affects polyether backbone tacticity. Enantiomeric excess is confirmed via:
- Chiral HPLC : Separates enantiomers using β-cyclodextrin columns.
- Optical rotation : [α]D = +16.5° (neat) for (R)-(+)-PO .
Q. How have operando techniques advanced understanding of catalytic active sites?
- Answer :
- In situ DRIFTS : Tracks surface intermediates on Ag clusters during epoxidation .
- X-ray absorption spectroscopy (XAS) : Resolves Co/K coordination changes during copolymerization .
- Data Table :
Technique | Application | Key Finding |
---|---|---|
DFT + operando DRIFTS | Ag3 catalysis | Open-shell Ag3 enhances O2 activation |
XAS | Co/K catalyst | Co(III) remains stable during cycle |
Safety and Environmental Questions
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Butyl rubber gloves, face shields, and flame-resistant lab coats .
- Ventilation : Use fume hoods with >100 fpm airflow.
- Decontamination : Quench residues with 10% NaOH solution .
Q. What are the environmental degradation pathways of this compound?
- Answer :
- Hydrolysis : Half-life = 4–12 days (freshwater), 2–4 days (saltwater due to Cl<sup>-</sup> acceleration) .
- Biodegradation : 70–90% mineralization under aerobic conditions (OECD 301F) .
- Waste Management : Neutralize lab waste with alkaline solutions before disposal.
Q. Polymerization and Applications
Q. How are block copolymers synthesized using this compound?
- Answer :
Properties
IUPAC Name |
(2R)-2-methyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320388 | |
Record name | (2R)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-47-2 | |
Record name | (+)-Propylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene oxide, (R)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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